(S)-1-Bromo-3-methylpentane
CAS No.:
Cat. No.: VC4029661
Molecular Formula: C6H13B
Molecular Weight: 165.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13B |
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Molecular Weight | 165.07 g/mol |
IUPAC Name | (3S)-1-bromo-3-methylpentane |
Standard InChI | InChI=1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Standard InChI Key | MDCCBJLCTOTLKM-LURJTMIESA-N |
Isomeric SMILES | CC[C@H](C)CCBr |
SMILES | CCC(C)CCBr |
Canonical SMILES | CCC(C)CCBr |
Introduction
Structural and Stereochemical Features
Molecular Structure
The molecule consists of a five-carbon chain with a methyl group at the third carbon and a bromine atom at the terminal position. Its IUPAC name, (3S)-1-bromo-3-methylpentane, reflects its stereochemical configuration . The chiral center at C3 gives rise to enantiomeric forms, with the (S)-enantiomer being the focus of this review.
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₃Br | |
Molecular Weight | 165.07 g/mol | |
SMILES | CCC@HCCBr | |
InChI Key | MDCCBJLCTOTLKM-LURJTMIESA-N |
Spectral Characterization
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 164.020 (Exact Mass: 164.020063 Da) .
Synthesis and Production
Synthetic Routes
(S)-1-Bromo-3-methylpentane is typically synthesized via stereoselective bromination of chiral alcohols or through Sharpless asymmetric synthesis methodologies .
Example Synthesis:
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Chiral Alcohol Bromination:
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(3S)-3-Methylpentan-1-ol is treated with PBr₃ in anhydrous ether, yielding the (S)-enantiomer with >90% enantiomeric excess (ee).
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Reaction:
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Conditions: 0–5°C, 12 hours.
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Asymmetric Catalysis:
Industrial-Scale Production
The Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and UV light is employed for large-scale production, ensuring minimal racemization .
Physicochemical Properties
Physical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 144–147°C | |
Density | 1.177 g/cm³ at 25°C | |
Refractive Index | 1.4415 | |
Vapor Pressure | 6.5 mmHg at 25°C | |
Flash Point | 40°C |
Solubility and Stability
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Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water .
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Stability: Sensitive to light and moisture, requiring storage under inert gas (e.g., N₂) .
Chemical Reactivity and Applications
Key Reactions:
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Nucleophilic Substitution:
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With KCN: Forms (3S)-3-methylpentanenitrile.
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With NaOH: Yields (3S)-3-methylpentan-1-ol.
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Elimination:
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Treatment with KOtBu produces 3-methyl-1-pentene.
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Applications in Organic Synthesis
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Pharmaceutical Intermediates: Used in the synthesis of chiral drugs, such as anticholinergic agents and antifungal compounds .
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Material Science: Serves as a monomer in stereoregular polymer synthesis.
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Pheromone Synthesis: Key intermediate in the production of insect pheromones (e.g., alarm pheromones of Grematogaster ants) .
Hazard Class | GHS Code | Precautionary Measures |
---|---|---|
Flammable Liquid | H226 | Avoid open flames |
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Use safety goggles |
Environmental Impact
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Biodegradation: Slow aerobic degradation (half-life >60 days) .
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Ecotoxicity: LC₅₀ (Daphnia magna): 12 mg/L (96-hour exposure) .
Research Frontiers
Recent studies highlight its utility in asymmetric catalysis and supramolecular chemistry:
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